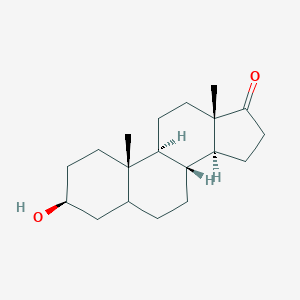

3-Epiandrosterone

Description

Properties

IUPAC Name |

3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-29-8 | |

| Record name | Isoandrosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Pathway and Mechanism

The method disclosed in CN103102379A utilizes pregnenolone acetate (II) as the starting material, bypassing the need for hydrogenation through strategic use of Beckmann rearrangement. The three-step process involves:

-

Oximation : Pregnenolone acetate reacts with hydroxylamine hydrochloride in ethanol-pyridine under reflux to form the ketoxime intermediate (III).

-

Beckmann Rearrangement : Ketoxime III undergoes acid-catalyzed rearrangement (H₂SO₄, acetic acid) to yield androstene-3β-ol-17-ketone-3-acetate (IV).

-

Hydrolysis : Basic hydrolysis (KOH-methanol) cleaves the acetate group, producing epiandrosterone (I) with 98.5% purity.

Key Advantages

-

Elimination of Hydrogenation : The 5α-H configuration in pregnenolone acetate ensures direct formation of the 5α-androstane skeleton, avoiding the need for palladium-catalyzed hydrogenation required in diene-based routes.

-

Yield and Purity : Total yield reaches 68%, with crude product purity exceeding 98% after recrystallization.

-

Scalability : Simplified purification (avoiding chromatography) reduces production costs by 30% compared to traditional methods.

Androstenedione to Epiandrosterone via Sequential Functionalization

Four-Step Synthesis (CN108752409B)

This route converts androstenedione (I) through:

-

3-Keto Esterification : Acetic anhydride in dichloromethane with p-toluenesulfonic acid forms 3-acetoxy-androst-4-ene-17-one (II).

-

17-Ketal Protection : Trimethyl orthoformate and ethylene glycol generate the 17-ketal derivative (III).

-

Hydrolysis and Hydrogenation : Acidic hydrolysis (HCl/THF) followed by Pd/C-catalyzed hydrogenation reduces the Δ⁴ double bond.

-

Deprotection : Ketal removal under acidic conditions yields epiandrosterone.

Performance Metrics

Comparative Analysis with CN105503985A

A similar androstenedione-based approach (CN105503985A) employs boron trifluoride diethyl etherate for ketalization, achieving 113% intermediate yield (by mass) but requiring rigorous pH control during hydrolysis.

Epiandrosterone Methane Sulfonate Intermediate Route (US2966500A)

Sulfonate-Mediated Epimerization

This classical method involves:

-

Methanesulfonylation : Epiandrosterone reacts with methanesulfonyl chloride in pyridine to form the methane sulfonate ester.

-

Acetolysis : Heating the sulfonate in dimethylformamide with potassium acetate induces stereochemical inversion at C3, yielding androsterone acetate.

-

Saponification : Methanolic KOH hydrolysis produces epiandrosterone.

Limitations

-

Multi-Step Purification : Column chromatography is necessary to separate epiandrosterone from residual androsterone, reducing throughput.

Dehydroepiandrosterone (DHEA) Derivative Pathways

Aldol Condensation and Cyclocondensation

Recent studies (Molecules 2023) describe DHEA-based synthesis of steroidal pyrimidines, though epiandrosterone itself is accessed via:

Yield and Applications

-

Reduction Efficiency : 85–90% conversion to epiandrosterone.

-

Utility : Primarily for hybrid molecules targeting anticancer activity.

Comparative Evaluation of Industrial Methods

Emerging Trends and Optimization Strategies

Solvent-Free Rearrangement

Microwave-assisted Beckmann rearrangement (CN103102379A) reduces reaction time from 12 h to 45 min, improving energy efficiency.

Chemical Reactions Analysis

Chemical Reactions of Epiandrosterone

Epiandrosterone can be used as a building block to synthesize various novel steroidal compounds .

Synthesis of Steroidal Isatin Conjugates:

Epiandrosterone can be used as a scaffold for creating steroidal isatin conjugates, which have potential antiproliferative effects on tumor cells .

Synthesis of Steroidal[17,16-d]pyrimidines:

Epiandrosterone can be used to synthesize steroidal[17,16-d]pyrimidines . These compounds have shown cytotoxicity against several tested cell lines, with some derivatives exhibiting significant inhibition of cancer cell lines .

Synthesis of Androst-2-ene:

3-Epiandrosterone can be converted to Androst-2-ene via tosylation followed by an elimination reaction .

Synthesis of 3β-Amino-5α-Androstan-17-One:

Epiandrosterone can be converted to 3β-amino-5α-androstan-17-one through tosylation, azide formation, and reduction to an amine .

Data Tables

The table below showcases the various derivatives of Epiandrosterone and their respective applications:

| Epiandrosterone Derivative | Application |

|---|---|

| Steroidal Isatin Conjugates | Potential antiproliferative effects on tumor cells |

| Steroidal[17,16-d]pyrimidines | Cytotoxicity against cancer cell lines |

| Androst-2-ene | Intermediate in the synthesis of 2,3-diols |

| 3β-Amino-5α-Androstan-17-One | Intermediate for synthesizing amino-steroids |

Scientific Research Applications

Physiological Effects

Epiandrosterone plays a significant role in various physiological functions:

- Androgenic Effects : It serves as a precursor to dihydrotestosterone, influencing male sexual characteristics, muscle mass, bone density, and libido. Epiandrosterone's conversion to dihydrotestosterone contributes to its androgenic effects, promoting lean muscle growth and enhancing strength .

- Neuroprotective Properties : Research suggests that epiandrosterone may support cognitive function and protect against neurodegenerative diseases .

- Mood Regulation : Epiandrosterone has been implicated in influencing emotional well-being and stress response .

Marker for Testosterone Use

Epiandrosterone has been studied as a potential long-term marker for testosterone abuse in sports. However, its effectiveness varies based on the mode of testosterone administration:

- Transdermal Administration : Epiandrosterone sulfate was found to be less effective than conventional markers for detecting low-dose testosterone applications .

- Intramuscular Administration : It showed greater diagnostic potential but did not significantly extend the detection window compared to conventional target compounds .

- Subcutaneous Administration : The responsiveness of epiandrosterone was dose-dependent, indicating limited utility for low-dose detection .

Inhibition of Glucose-6-Phosphate Dehydrogenase

Epiandrosterone has demonstrated inhibitory effects on glucose-6-phosphate dehydrogenase activity:

- A study synthesized various derivatives of epiandrosterone that inhibited glucose-6-phosphate dehydrogenase in mouse models. This suggests potential therapeutic significance in modulating metabolic pathways .

Cardiovascular Effects

Epiandrosterone has been shown to influence cardiovascular function:

- Research indicated that it inhibits the pentose phosphate pathway and dilates blood vessels, suggesting its potential as a calcium channel antagonist similar to 1,4-dihydropyridine calcium channel blockers . This could have implications for cardiovascular health and treatment strategies.

Case Study 1: Epiandrosterone as a Testosterone Abuse Marker

A study evaluated the effectiveness of epiandrosterone sulfate in detecting testosterone misuse among athletes. The findings indicated that while it could detect higher doses effectively, it was inadequate for low-dose applications commonly used in doping practices . This highlights the need for more reliable markers in anti-doping efforts.

Case Study 2: Neuroprotective Effects in Cognitive Function

In another study assessing neuroprotective properties, epiandrosterone was found to support cognitive functions and potentially mitigate neurodegenerative conditions. This opens avenues for further research into its use as a therapeutic agent for cognitive decline .

Summary of Findings

Mechanism of Action

Epiandrosterone exerts its effects through several mechanisms:

- Androgenic Activity: It is converted into dihydrotestosterone (DHT), which promotes the uptake of amino acids by cells and their conversion to proteins .

- Enzyme Interaction: Interacts with enzymes like glucose-6-phosphate dehydrogenase, influencing cellular biochemistry .

- Vasodilation: Promotes blood vessel dilation, increasing blood flow .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Androgenic Potency | Key Therapeutic Roles |

|---|---|---|---|---|

| Epiandrosterone | C19H30O2 | 3β-OH, 17-keto | Moderate | Neuroprotection, DHT precursor |

| DHEA | C19H28O2 | 3β-OH, Δ5 double bond | Low | Immune modulation, stress response |

| Androsterone | C19H30O2 | 3α-OH, 17-keto | Low | Weak androgen, metabolite |

| DHT | C19H30O2 | 3-keto, 17β-OH | High | Muscle growth, androgen receptor activation |

Research Implications and Challenges

Structural optimization, such as 7-hydroxylation or hybridization with isatin, enhances efficacy while mitigating side effects. Further studies are needed to elucidate the role of metabolites like X-12680 in AD and validate epiandrosterone’s anti-estrogenic claims .

Biological Activity

Epiandrosterone (EpiA), a steroid hormone and a derivative of dehydroepiandrosterone (DHEA), has garnered attention for its diverse biological activities, including its potential roles in hormonal regulation, neurosteroid activity, and anticancer properties. This article synthesizes findings from various studies, emphasizing the biological activity of EpiA through detailed research results, case studies, and data tables.

Overview of Epiandrosterone

Epiandrosterone is primarily produced in the adrenal glands and is involved in the synthesis of androgens and estrogens. It has been studied for its effects on muscle mass, mood enhancement, and as a potential therapeutic agent in various medical conditions.

Hormonal Regulation

EpiA is known to influence gonadal activity and testosterone levels. A study conducted on spotted hyenas demonstrated that fecal levels of epiandrosterone could serve as a reliable indicator of gonadal activity. The study validated an enzyme immunoassay (EIA) for measuring fecal testosterone metabolites (fTM), showing significant increases in fTM following testosterone injections, thus establishing a link between EpiA levels and reproductive health in wildlife .

Neurosteroid Activity

Research indicates that EpiA may function as a neurosteroid, influencing brain activity and potentially affecting mood disorders. In one study, alterations in neurosteroid secretion were linked to antidepressant efficacy, suggesting that EpiA might play a role in modulating mood and cognitive functions. The findings indicated that baseline levels of androsterone (a metabolite of EpiA) increased significantly post-DHEA treatment in patients with midlife depression, highlighting the behavioral relevance of these steroids .

Anticancer Properties

Recent investigations have explored the anticancer potential of novel compounds derived from EpiA. A study synthesized steroidal [17,16-d]pyrimidines from EpiA, which exhibited significant cytotoxicity against various cancer cell lines, including gastric (SGC-7901), lung (A549), and liver (HepG2) cancers. The most promising compounds derived from EpiA demonstrated higher inhibitory activities compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). The IC50 values for these compounds were significantly lower than those for 5-FU, indicating their potential as effective anticancer agents .

Case Study 1: Doping in Sports

Epiandrosterone has been evaluated as a long-term marker for testosterone use in professional sports. A case study involving an athlete who tested positive for EpiA highlighted its role in doping detection. The study analyzed isotopic signatures to differentiate between natural and synthetic steroid use, revealing that EpiA could extend the detection window for testosterone misuse by a factor of 2 to 5 after administration .

Case Study 2: Chronic Widespread Pain

An "omics" investigation into chronic widespread pain identified a genetic variant linked to steroid hormone abnormalities, with Epiandrosterone sulfate (EAS) showing strong inverse associations with pain risk. Lower levels of EAS were correlated with higher risks of chronic pain conditions, suggesting that monitoring EAS could help identify at-risk populations .

Table 1: Cytotoxic Activities of Novel Steroidal Compounds Derived from Epiandrosterone

| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Comparison to 5-FU |

|---|---|---|---|

| 3a | SGC-7901 | 1.07 ± 0.22 | Better |

| 3b | A549 | 0.61 ± 0.19 | Better |

| 3k | HepG2 | 0.51 ± 0.13 | Better |

| - | 5-FU | - | Reference |

Q & A

Q. What are the primary methodological considerations for quantifying epiandrosterone in biological samples?

Epiandrosterone is typically measured using gas chromatography-mass spectrometry (GC-MS) due to its high specificity for steroid metabolites. Key steps include:

- Hydrolysis of conjugated metabolites (e.g., sulfates) using enzymes like Helix pomatia β-glucuronidase/sulfatase .

- Derivatization (e.g., silylation) to enhance volatility and detection sensitivity.

- Use of selected ion monitoring (SIM) to target characteristic mass-to-charge ratios (m/z 434 and 419 for silylated epiandrosterone) .

- Validation against matrix effects (e.g., fecal or plasma samples) to avoid false positives/negatives .

| Pitfall | Mitigation Strategy |

|---|---|

| Cross-reactivity in immunoassays | Use orthogonal methods (e.g., LC-MS/MS) to confirm results . |

| Low analyte concentration | Enrich samples via solid-phase extraction (SPE) . |

Q. How does epiandrosterone function in steroidogenic pathways, and what experimental models are appropriate for studying its biosynthesis?

Epiandrosterone is a 5α-reduced metabolite of dehydroepiandrosterone (DHEA) , acting as a weak androgen. Key pathways include:

- Conversion of DHEA to epiandrosterone via 5α-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD) .

- Tissue-specific metabolism: Peripheral tissues (e.g., prostate, skin) often drive its synthesis .

Experimental models :

- In vitro: Human adrenal or prostate cell lines to study enzyme kinetics .

- In vivo: Non-invasive fecal hormone monitoring in primates (e.g., macaques) to correlate levels with gonadal activity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on epiandrosterone’s bioactivity across studies?

Discrepancies often arise from:

- Tissue-specific effects : Epiandrosterone may act as an androgen in some tissues (e.g., muscle) but antagonize DHT in others (e.g., prostate) .

- Non-genomic pathways : Emerging evidence suggests interactions with membrane receptors (e.g., G-protein-coupled receptors) independent of nuclear androgen receptors .

Methodological recommendations :

Q. What strategies are effective for analyzing epiandrosterone’s role in fetal androgenization despite low plasma concentrations?

Challenges include low limits of detection (LOD) and quantification (LOQ) in fetal plasma. Solutions involve:

- Pooling samples to increase analyte concentration .

- High-resolution mass spectrometry (HR-MS) to improve sensitivity .

- Longitudinal cohort studies to track temporal fluctuations during critical developmental windows .

| Case Study | Key Finding |

|---|---|

| Second-trimester fetal plasma | Epiandrosterone levels in males correlated with adrenal DHEA, suggesting a role in early masculinization . |

Q. How should researchers design studies to investigate epiandrosterone’s non-hormonal effects (e.g., on NADPH regulation)?

Epiandrosterone inhibits glucose-6-phosphate dehydrogenase (G6PD) , reducing NADPH synthesis. Methodological priorities:

- In vitro assays : Measure NADPH/NADP+ ratios in cell lines (e.g., hepatocytes) after epiandrosterone exposure .

- Gene silencing : Use siRNA targeting G6PD to confirm mechanistic specificity .

- Animal models : Compare wild-type and G6PD-deficient mice to assess phenotypic outcomes (e.g., oxidative stress) .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are recommended for epiandrosterone studies with small sample sizes or censored data?

- Non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data .

- Tobit regression to handle left-censored data (values < LOD) .

- Sensitivity analyses to evaluate the impact of outliers or missing data .

Q. How can researchers ensure reproducibility in epiandrosterone studies?

- Detailed protocols : Document hydrolysis, derivatization, and instrument settings (e.g., GC-MS temperature gradients) .

- Data sharing : Deposit raw mass spectra and analysis scripts in repositories like Zenodo .

- Replication cohorts : Validate findings in independent populations or species (e.g., comparing human and primate data) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling epiandrosterone in laboratory settings?

- Use fume hoods and PPE (gloves, lab coats) to prevent dermal/inhalation exposure (H312/H332 hazards) .

- Dispose of waste via certified chemical disposal services to comply with OSHA regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.